molecular formula C25H25FN2O2S B2651492 (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone CAS No. 2034522-13-7

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone

Cat. No.: B2651492
CAS No.: 2034522-13-7
M. Wt: 436.55
InChI Key: LLKNIXJHPNZHIB-UHFFFAOYSA-N
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Description

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone is a synthetic organic compound provided for research purposes. Its molecular structure incorporates a 6,7-dihydrothieno[3,2-c]pyridine moiety, a scaffold recognized in medicinal chemistry for its potential biological activity. Compounds featuring the 4,5,6,7-tetrahydrothienopyridine core have been investigated for a range of therapeutic applications, including as anti-inflammatory, antiviral, and antiplatelet agents . The specific presence of a piperidine ring linked to the thienopyridine unit and a methanone group connected to a 3-(4-fluorophenoxy)phenyl substituent suggests this molecule may be designed to interact with biological targets such as enzymes or receptors. The fluorophenoxy group is a common feature in bioactive molecules that can influence properties like binding affinity and metabolic stability. This compound is intended for use in pharmaceutical research and development, including exploratory studies in hit-to-lead optimization and structure-activity relationship (SAR) investigations. Researchers can utilize it as a building block or a reference standard in the discovery of novel therapeutic agents. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-[3-(4-fluorophenoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O2S/c26-20-4-6-22(7-5-20)30-23-3-1-2-18(16-23)25(29)27-12-8-21(9-13-27)28-14-10-24-19(17-28)11-15-31-24/h1-7,11,15-16,21H,8-10,12-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKNIXJHPNZHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone involves several key steps:

  • Formation of the Thienopyridine Core: : Starting with a suitable thiophene derivative, cyclization reactions are employed to construct the thienopyridine ring system. Common reagents include halogenated solvents and catalysts such as palladium complexes.

  • Piperidine Ring Incorporation: : The piperidine ring is introduced via nucleophilic substitution reactions, where the nucleophile attacks an activated carbon center on the thienopyridine core.

  • Fluorophenoxy-phenyl Attachment: : This step generally involves the formation of a carbon-oxygen bond, typically using coupling reactions such as Suzuki or Heck reactions with reagents like boronic acids or halides.

Industrial Production Methods

In an industrial setting, the production of this compound requires scalable, cost-effective, and environmentally friendly processes. Multi-step synthesis routes are optimized to maximize yield and minimize waste. Reactions are conducted in continuous flow reactors to enhance efficiency, and green chemistry principles are applied to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the thienopyridine and piperidine moieties. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

  • Reduction: : Reductive reactions, such as hydrogenation, can target double bonds or aromatic systems within the molecule. Palladium on carbon (Pd/C) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can modify various parts of the molecule. Halides, amines, and alkoxides are frequently used reagents.

Major Products

Depending on the reaction conditions and reagents used, various products can be formed, including:

  • Oxidized Derivatives: : Altered thienopyridine or piperidine structures.

  • Reduced Compounds: : Hydrogenated or partially reduced analogs.

  • Substituted Variants: : Molecules with new functional groups replacing original atoms.

Scientific Research Applications

The compound's diverse structure enables its use in several research fields:

  • Chemistry: : Studied for its unique reactivity and potential as an intermediate in organic synthesis.

  • Biology: : Investigated for its interactions with biological molecules, potential bioactivity, and as a probe in molecular biology experiments.

  • Medicine: : Explored for its pharmacological properties, particularly in the development of novel therapeutic agents.

  • Industry: : Used in the creation of advanced materials, such as polymers or catalysts, due to its structural versatility.

Mechanism of Action

The compound's mechanism of action varies based on its application:

  • Molecular Targets: : It may interact with specific enzymes, receptors, or nucleic acids, altering their function.

  • Pathways: : It can modulate biochemical pathways by inhibiting or activating key proteins or through direct chemical interactions with cellular components.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: Both the target compound and Compound 29 utilize fluorine atoms to enhance binding affinity and metabolic stability. Compound 29 incorporates dual fluorine atoms (3-chloro-4-fluorophenyl), which may increase steric hindrance compared to the target’s single 4-fluorophenoxy group .
  • Synthetic Complexity: Compound 29’s moderate yield (40%) highlights challenges in reductive amination, whereas Compound 16G’s Sonogashira coupling suggests a reliance on palladium catalysis .

Pharmacological and Functional Comparisons

Compound Biological Activity Selectivity/Notes
Target Compound Hypothesized GPCR modulation Thienopyridine may confer CNS penetration; fluorophenoxy enhances bioavailability
Compound 29 5-HT1A receptor-biased agonist Prefers β-arrestin signaling; EC50 = 12 nM for pERK1/2 inhibition
Compound 16G Undisclosed (structural focus) Trifluoromethyl group increases lipophilicity; potential kinase inhibition

Critical Insights :

  • Receptor Targeting: Compound 29’s 5-HT1A agonism suggests the target compound may share serotonergic activity, but structural differences (e.g., thienopyridine vs. chlorofluorophenyl) could alter subtype selectivity .
  • Lipophilicity: Compound 16G’s trifluoromethyl group (logP ~4.5) contrasts with the target’s fluorophenoxy (logP ~3.8), impacting blood-brain barrier permeability .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability: The thienopyridine core in the target compound may resist cytochrome P450 oxidation better than Compound 29’s piperidine .
  • Toxicity Risks: Compound 29’s chlorofluorophenyl group could pose hepatotoxicity concerns, whereas the target’s fluorophenoxy is generally better tolerated.

Biological Activity

The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone, also known by its chemical structure and various synonyms, is a synthetic molecule that has garnered interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C25H25FN2OS. Its structure includes a piperidine ring, a thieno[3,2-c]pyridine moiety, and a fluorophenoxy group. This unique combination of functional groups is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound often act on specific biological pathways. For instance:

  • Inhibition of Hedgehog Signaling Pathway : Compounds containing thieno[3,2-c]pyridine structures have been studied for their ability to inhibit the Hedgehog signaling pathway, which is crucial in various developmental processes and cancer progression. The inhibition of this pathway can lead to reduced tumor growth in certain cancer types .
  • Antifungal Activity : Related compounds have shown antifungal properties through mechanisms involving disruption of fungal cell membrane integrity and inhibition of key metabolic pathways .

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Activity Description
Anticancer Potential inhibitor of the Hedgehog signaling pathway; may reduce tumor growth.
Antifungal Disrupts fungal cell membranes; inhibits metabolic pathways in fungi.
Cytotoxicity Exhibits varying levels of cytotoxicity in different cell lines; important for evaluating safety .

Research Findings

Several studies have investigated the biological activity of thieno[3,2-c]pyridine derivatives:

  • Cell-Based Assays : In vitro studies demonstrated that derivatives with similar structures inhibited cell proliferation in cancer cell lines with IC50 values ranging from 10 μM to 30 μM. These findings suggest a promising therapeutic index for further development .
  • Cytotoxicity Testing : Cytotoxicity assessments using MTS assays indicated that while some derivatives showed significant toxicity (>50% reduction in cell viability), others maintained low toxicity profiles even at higher concentrations (CC50 > 50 μM) .
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that modifications on the thieno[3,2-c]pyridine core significantly influenced both potency and selectivity against target pathways. For instance, substituents on the piperidine ring were critical for enhancing biological activity while reducing off-target effects .

Case Studies

A notable case study involved the synthesis and evaluation of a series of thieno[3,2-c]pyridine derivatives for their anticancer properties. The study highlighted how structural variations impacted their efficacy against different cancer cell lines. The most potent compounds were advanced into animal models for further validation.

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